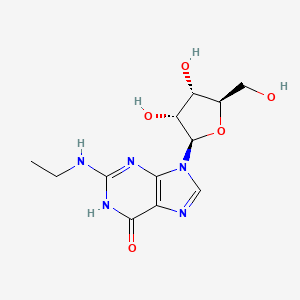

n2-Ethylguanosine

Description

Structure

3D Structure

Properties

CAS No. |

77312-39-1 |

|---|---|

Molecular Formula |

C12H17N5O5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one |

InChI |

InChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

NNQCGMWOZJYFTM-IOSLPCCCSA-N |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N2-Ethylguanosine Formation from Acetaldehyde: A Technical Guide for Researchers

An In-depth Examination of the Formation, Quantification, and Biological Significance of a Key Acetaldehyde-DNA Adduct

This technical guide provides a comprehensive overview of the formation of N2-ethylguanosine (N2-EtG), a significant DNA adduct resulting from exposure to acetaldehyde. Acetaldehyde, a primary metabolite of ethanol and a component of tobacco smoke, is a recognized carcinogen. Its reaction with DNA is a critical event in the initiation of alcohol-associated cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical mechanisms, experimental protocols for quantification, and the biological consequences of N2-EtG formation.

The Chemical Pathway: From Acetaldehyde to a Stable DNA Adduct

Acetaldehyde is an electrophilic compound that readily reacts with nucleophilic sites on DNA bases. The primary target for acetaldehyde adduction is the exocyclic amino group (N2) of guanosine. The reaction proceeds through a two-step mechanism:

-

Formation of an Unstable Schiff Base: Acetaldehyde reacts with the N2-amino group of deoxyguanosine (dG) to form a transient and unstable Schiff base, N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG). This adduct is the most abundant initial product of the reaction.[1][2]

-

Reduction to a Stable Adduct: The unstable N2-ethylidene-dG can be stabilized in vivo through reduction to the more persistent N2-ethyl-2'-deoxyguanosine (N2-EtG).[2][3] This reduction can also be performed in vitro using reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4), a critical step in the analytical quantification of this adduct.[2]

It is important to note that acetaldehyde can also participate in the formation of other DNA adducts, such as α-methyl-γ-hydroxy-1,N2-propano-2'-deoxyguanosine (CrPdG), which arises from the reaction of two acetaldehyde molecules with deoxyguanosine.

Quantitative Analysis of this compound

The quantification of N2-EtG in biological samples is a key tool for assessing acetaldehyde exposure and its potential biological effects. The most widely accepted and sensitive method for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A typical workflow for the quantification of N2-EtG in biological samples, such as blood or tissues, involves several critical steps:

Detailed Experimental Protocols

2.2.1. DNA Extraction

-

Objective: To isolate high-purity DNA from cellular material.

-

Protocol:

-

Homogenize tissue samples or lyse cells using a lysis buffer (e.g., containing SDS and proteinase K).

-

Remove proteins and other cellular debris by phenol-chloroform extraction or by using commercial DNA extraction kits (e.g., Qiagen QIAamp DNA Mini Kit).

-

Precipitate DNA with ice-cold ethanol or isopropanol.

-

Wash the DNA pellet with 70% ethanol to remove salts.

-

Resuspend the purified DNA in nuclease-free water.

-

Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).

-

2.2.2. Reduction of N2-ethylidene-dG

-

Objective: To convert the unstable N2-ethylidene-dG to the stable N2-EtG for accurate quantification.

-

Protocol:

-

To the purified DNA solution, add sodium cyanoborohydride (NaBH3CN) to a final concentration of approximately 10-20 mg/mL.

-

Incubate the mixture at 37°C for 24 hours.

-

2.2.3. Enzymatic Hydrolysis

-

Objective: To digest the DNA into its constituent deoxynucleosides.

-

Protocol:

-

Add an isotopically labeled internal standard (e.g., [15N5]N2-ethyl-dG) to the DNA sample for accurate quantification.

-

Perform a sequential enzymatic digestion. First, incubate the DNA with DNase I and nuclease P1 at 37°C for 2 hours.

-

Then, add phosphodiesterase I and alkaline phosphatase and continue the incubation at 37°C for another 2 hours.

-

Terminate the reaction by adding a solvent like acetonitrile or by heat inactivation.

-

2.2.4. Sample Cleanup

-

Objective: To remove enzymes and other interfering substances before LC-MS/MS analysis.

-

Protocol:

-

Use solid-phase extraction (SPE) with a C18 cartridge to enrich the deoxynucleosides.

-

Wash the cartridge to remove salts and other polar impurities.

-

Elute the deoxynucleosides with a solvent such as methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

2.2.5. LC-MS/MS Analysis

-

Objective: To separate and quantify N2-EtG.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: For N2-EtG, the transition of the protonated molecule [M+H]+ to the protonated guanine base is monitored (e.g., m/z 296.1 -> 180.1). For the internal standard, the corresponding mass shift is monitored (e.g., [15N5]N2-ethyl-dG: m/z 301.1 -> 185.1).

-

Quantitative Data on this compound Levels

Numerous studies have quantified N2-EtG levels in human biological samples, providing valuable data on the relationship between alcohol consumption and DNA damage.

Table 1: N2-EtG Levels in Human Leukocyte DNA

| Population | N2-EtG Level (adducts per 10^8 dG) | Reference |

| Non-drinkers | 2,690 ± 3,040 fmol/µmol dGuo | |

| Drinkers | 5,270 ± 8,770 fmol/µmol dGuo | |

| Non-smoking males (baseline) | 34.6 ± 21.9 | |

| Non-smoking males (3-5h post 150mL vodka) | 35.1 ± 21.0 | |

| Non-smoking males (24h post 150mL vodka) | 36.8 ± 20.7 | |

| Non-smoking males (48h post 150mL vodka) | 35.6 ± 21.1 |

Table 2: N2-EtG Levels in Human Oral Cell DNA

| Condition | N2-EtG Level (adducts per 10^7 dG) | Reference |

| Baseline | ~1-10 | |

| 4h post-alcohol dose | Up to 100-fold increase from baseline |

Biological Consequences and Signaling Pathways

The formation of N2-EtG and other acetaldehyde-derived DNA adducts is not a benign event. These lesions can interfere with essential cellular processes, leading to genomic instability and contributing to carcinogenesis. The cell possesses a complex network of DNA repair and signaling pathways to counteract such damage.

Acetaldehyde-induced DNA damage, including the formation of N2-EtG and interstrand crosslinks (ICLs), triggers a robust DNA damage response (DDR). Key signaling pathways involved include:

-

Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of ICLs, which can be induced by acetaldehyde. Activation of the FA pathway involves the monoubiquitination of the FANCD2-FANCI complex, which then coordinates downstream repair processes.

-

Homologous Recombination (HR) and Nucleotide Excision Repair (NER): These are major DNA repair pathways involved in repairing acetaldehyde-induced DNA damage.

-

ATM/ATR Signaling: The checkpoint kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. They are activated in response to DNA damage, including that caused by acetaldehyde, and initiate a signaling cascade that leads to cell cycle arrest and the activation of DNA repair proteins.

The presence of N2-EtG in the DNA template can block DNA replication by replicative polymerases, leading to stalled replication forks. This can result in frameshift mutations and genomic instability. Translesion synthesis (TLS) polymerases can bypass these lesions, but this process can be error-prone, further contributing to mutagenesis.

Conclusion

This compound is a critical biomarker of acetaldehyde exposure and a key player in the molecular mechanisms of alcohol-related carcinogenesis. Its accurate quantification in human samples provides a valuable tool for assessing DNA damage and cancer risk. Understanding the intricate cellular responses to N2-EtG formation, including the activation of complex DNA repair and signaling pathways, is essential for developing effective strategies for the prevention and treatment of acetaldehyde-related diseases. This technical guide provides a foundational understanding of these processes and offers detailed methodologies to aid researchers in this important field of study.

References

An In-depth Technical Guide to the Chemical Synthesis and Characterization of N2-Ethylguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of N2-Ethylguanosine, a significant nucleoside adduct implicated in DNA damage and mutagenesis. This document details experimental protocols, presents key characterization data, and illustrates the scientific workflow from synthesis to analysis.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of guanosine with acetaldehyde, a metabolite of ethanol, followed by a reduction step. This process mimics the in vivo formation of this DNA adduct.

Experimental Protocol: Reductive Amination for this compound Synthesis

This protocol is adapted from methodologies described for the synthesis of similar N2-alkylguanosine derivatives.

Materials:

-

Guanosine

-

Acetaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium acetate buffer (0.2 M, pH 4.5)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve guanosine (1 mmol) in 100 mL of a 1:1 mixture of 0.2 M sodium acetate buffer (pH 4.5) and methanol.

-

Addition of Acetaldehyde: To the stirred solution, add a 10-fold molar excess of acetaldehyde (10 mmol).

-

Schiff Base Formation: Allow the reaction to stir at room temperature for 2 hours to facilitate the formation of the intermediate Schiff base.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a 5-fold molar excess of sodium cyanoborohydride (5 mmol) in small portions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of DCM:Methanol (9:1).

-

Quenching and Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer three times with an equal volume of dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to yield this compound.

-

Final Product: Collect the fractions containing the pure product, evaporate the solvent, and dry under vacuum.

Characterization of this compound

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer at room temperature.

-

Data Analysis: Process the spectra to identify the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for each signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H8 | ~8.0 | C8: ~137 |

| H1' | ~5.8 | C1': ~87 |

| H2' | ~4.5 | C2': ~74 |

| H3' | ~4.1 | C3': ~70 |

| H4' | ~3.9 | C4': ~85 |

| H5', H5'' | ~3.6, ~3.5 | C5': ~61 |

| N²-CH₂ | ~3.4 (quartet) | N²-CH₂: ~35 |

| N²-CH₃ | ~1.2 (triplet) | N²-CH₃: ~15 |

| NH | ~10.6 (broad s) | C2: ~154 |

| NH₂ | ~6.5 (broad s) | C4: ~151 |

| C5: ~117 | ||

| C6: ~157 |

Note: These are predicted values based on known data for similar compounds and may vary slightly from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. Acquire a full scan mass spectrum.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and any significant fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₂H₁₈N₅O₅⁺ | 312.1302 | ~312.1 |

| [M+Na]⁺ | C₁₂H₁₇N₅O₅Na⁺ | 334.1121 | ~334.1 |

| [Guanine-Ethyl+H]⁺ | C₇H₉N₅O⁺ | 180.0829 | ~180.1 |

The fragmentation of this compound in tandem MS (MS/MS) would typically show a characteristic loss of the ribose sugar, resulting in a prominent fragment ion corresponding to the N2-ethylguanine base (m/z ~180.1).[1][2]

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to a fully characterized final product. This workflow is essential for ensuring the purity and structural integrity of the compound for subsequent biological studies.

Biological Implications and Future Directions

This compound is primarily studied as a DNA adduct resulting from exposure to acetaldehyde, a known carcinogen. Its presence in DNA can block DNA replication and is potentially mutagenic.[3] Understanding the synthesis and properties of this compound is critical for:

-

Toxicology Studies: Investigating the mechanisms of acetaldehyde-induced carcinogenesis.

-

Biomarker Development: Using this compound as a biomarker for alcohol consumption and associated cancer risk.

-

Drug Development: Designing and synthesizing nucleoside analogues as potential therapeutic agents.

Further research into the cellular repair mechanisms that recognize and remove this compound from DNA will provide deeper insights into the cellular defense against this type of DNA damage. The detailed synthetic and characterization protocols provided in this guide serve as a foundational resource for researchers in these critical areas of study.

References

- 1. Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of N2-Ethylguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-ethylguanosine (N2-EtG) is a DNA adduct formed from the reaction of acetaldehyde, a major metabolite of ethanol, with the exocyclic amino group of guanine.[1][2] Its presence in biological systems is of significant interest due to its role as a biomarker of alcohol consumption and its potential contributions to carcinogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, biological implications, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Formation of this compound

Acetaldehyde, generated from the oxidation of ethanol, can react with deoxyguanosine in DNA to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine.[4] This intermediate can then be reduced to the stable N2-ethyl-2'-deoxyguanosine adduct. This process has been observed in the DNA of blood cells from alcoholic patients, highlighting its in vivo relevance.

Biological Implications

Transcription Blocking and DNA Repair

This compound acts as a transcription-blocking DNA lesion. When RNA polymerase encounters this adduct on the transcribed strand, it stalls, inhibiting gene expression. The primary mechanism for the removal of such transcription-blocking adducts is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Studies have shown that the specific TC-NER components, ERCC8/CSA and ERCC6/CSB, are essential for the removal of this compound. In contrast, the Global Genome NER (GG-NER) pathway, which surveys the entire genome for damage, does not appear to play a significant role in the repair of this specific adduct.

Mutagenesis and Translesion Synthesis

If not repaired, this compound can be bypassed by specialized DNA polymerases during replication, a process known as translesion synthesis (TLS). This bypass can be error-prone, leading to mutations. The presence of this compound in DNA has been shown to block translesion DNA synthesis, which can result in replication failure or frameshift and transversion mutations. Y-family DNA polymerases, such as polymerase η (eta) and ι (iota), are involved in the bypass of this compound. Polymerase η can bypass the lesion efficiently and accurately, while polymerase ι can also facilitate bypass, in part by positioning the adducted base in the syn conformation.

Quantitative Data

The following tables summarize quantitative data related to this compound and similar adducts from various studies.

Table 1: Levels of N7-Alkylguanine Adducts in Human Lung Tissue

| Group | N | 7-methyl-dGp (adducts per 107 dGp) | 7-ethyl-dGp (adducts per 107 dGp) |

| Total | 88 | 2.1 ± 0.9 | 0.9 ± 0.5 |

| Gender | |||

| Female | 17 | 1.9 ± 0.9 | 1.1 ± 0.7 |

| Male | 71 | 2.1 ± 0.9 | 0.9 ± 0.5 |

| Race | |||

| African American | 17 | 2.3 ± 0.9 | 1.0 ± 0.5 |

| Caucasian | 71 | 2.0 ± 0.9 | 0.9 ± 0.5 |

Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite N2-Ethylguanine by DNA Polymerase κ

| Template Base | Incoming dNTP | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) |

| Guanine | dCTP | 13 ± 2 | 2.3 ± 0.1 | 0.18 |

| dTTP | 2200 ± 500 | 1.4 ± 0.2 | 0.00064 | |

| N2-Ethylguanine | dCTP | 20 ± 4 | 2.2 ± 0.2 | 0.11 |

| dTTP | 2500 ± 600 | 1.2 ± 0.2 | 0.00048 |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the sensitive quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. DNA Extraction:

-

Extract genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Quantify the extracted DNA using UV spectrophotometry.

2. Enzymatic Digestion:

-

To 10-50 µg of DNA, add a buffer containing nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Add alkaline phosphatase and continue incubation at 37°C for 1-2 hours to dephosphorylate the mononucleotides to deoxynucleosides.

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-N2-ethyl-2'-deoxyguanosine) for accurate quantification.

3. Liquid Chromatography:

-

Use a reversed-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A typical gradient might be: 0-5% B over 5 minutes, 5-50% B over 20 minutes, followed by a wash and re-equilibration.

4. Tandem Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. For N2-ethyl-dG, a common transition is the loss of the deoxyribose sugar.

In Vitro DNA Polymerase Bypass Assay

This assay is used to determine the efficiency and fidelity of DNA polymerases in bypassing an this compound adduct.

1. Substrate Preparation:

-

Synthesize an oligonucleotide template containing a site-specific this compound adduct.

-

Anneal a shorter, 5'-radiolabeled (e.g., with 32P) primer upstream of the adduct.

2. Reaction Mixture:

-

Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and BSA.

-

Add the annealed primer-template substrate, the DNA polymerase being tested, and a mixture of dNTPs. For fidelity assays, individual dNTPs can be added in separate reactions.

3. Incubation and Analysis:

-

Incubate the reaction at 37°C for a defined time course.

-

Stop the reaction by adding a formamide-containing loading buffer.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments using a phosphorimager and quantify the bands corresponding to the unextended primer, the paused product at the adduct site, and the full-length bypass product.

Transcription-Blocking Reporter Assay

This cell-based assay measures the extent to which an this compound adduct blocks transcription.

1. Plasmid Construction:

-

Construct a reporter plasmid containing a reporter gene (e.g., EGFP or luciferase) downstream of a strong promoter.

-

Incorporate a single this compound adduct at a specific site within the transcribed strand of the reporter gene.

2. Cell Transfection:

-

Transfect mammalian cells (e.g., HEK293T) with the reporter plasmid containing the this compound adduct.

-

As a control, transfect cells with an identical plasmid lacking the adduct.

-

Co-transfect with a second plasmid expressing a different reporter (e.g., DsRed) to normalize for transfection efficiency.

3. Reporter Gene Assay:

-

After a suitable incubation period (e.g., 24-48 hours), harvest the cells.

-

Measure the expression of the reporter gene. For EGFP, this can be done by flow cytometry. For luciferase, a luminometer is used after adding the appropriate substrate.

-

Normalize the reporter gene expression to the expression of the co-transfected control reporter. A significant decrease in reporter expression in cells transfected with the adduct-containing plasmid compared to the control plasmid indicates transcription blocking.

Conclusion

The discovery of this compound in biological systems has provided a valuable biomarker for alcohol-related DNA damage and has shed light on the intricate cellular processes of DNA repair and mutagenesis. The technical protocols and data presented in this guide offer a comprehensive resource for researchers investigating the biological consequences of this and other DNA adducts. A thorough understanding of the formation, repair, and mutagenic potential of this compound is crucial for advancing our knowledge of carcinogenesis and for the development of novel therapeutic and preventative strategies.

References

Structural Analysis of N2-Ethylguanosine Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Ethylguanosine (N2-EtG) is a DNA adduct formed from the reaction of acetaldehyde, a metabolite of ethanol, with the exocyclic amine of guanine. This lesion is of significant interest in the fields of toxicology, cancer research, and drug development due to its association with alcohol-related cancers. The presence of the ethyl group in the minor groove of the DNA helix disrupts normal DNA replication and transcription, potentially leading to mutations if not repaired. This technical guide provides a comprehensive overview of the structural analysis of N2-EtG adducts, detailing the experimental protocols for their characterization and the signaling pathways they influence.

Physicochemical and Structural Data

Table 1: Physicochemical Properties of N2-Ethyl-2'-deoxyguanosine

| Property | Value | Source |

| Molecular Formula | C12H17N5O4 | PubChem |

| Molecular Weight | 295.29 g/mol | PubChem |

| IUPAC Name | 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | PubChem |

| InChI Key | UYWJRODDLCOHBA-KVQBGUIXSA-N | PubChem |

| CAS Number | 101803-03-6 | PubChem |

Table 2: Crystallographic Data for this compound in Complex with DNA Polymerase ι

This table presents the root mean square deviation (RMSD) from ideal geometry for the crystal structure of a DNA duplex containing an this compound adduct complexed with human DNA polymerase ι. These values indicate the quality of the crystallographic model.

| Parameter | RMSD Value |

| Bond Lengths (Å) | 0.019 |

| Bond Angles (º) | 1.8 |

Data obtained from the crystal structure of DNA polymerase ι with N2-ethyl-Gua at the active site.

Biological Significance and Signaling Pathways

The this compound adduct is a significant lesion that can block DNA transcription.[1] Its repair in mammalian cells is primarily handled by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] The presence of this adduct stalls RNA polymerase, which then acts as a signal to recruit the TC-NER machinery.

However, if the lesion is not repaired, specialized translesion synthesis (TLS) DNA polymerases, such as polymerase ι (Pol ι) and polymerase η (Pol η), can bypass the adduct, albeit with the potential for introducing mutations.[2][3] Structural studies have shown that when bypassed by Pol ι, the this compound base adopts a syn conformation to accommodate the ethyl group in the major groove, allowing for the insertion of a nucleotide opposite the lesion.[2] This bypass mechanism can lead to single base deletions and transversions.

Below is a diagram illustrating the cellular response to this compound DNA adducts.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of an this compound phosphoramidite is essential for incorporating the adduct into synthetic oligonucleotides for structural and biological studies. The following protocol is adapted from methods for synthesizing N2-alkylated guanosine phosphoramidites.

Materials:

-

2'-Deoxyguanosine

-

Acetaldehyde

-

Sodium cyanoborohydride (NaBH3CN)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Pyridine, Dichloromethane (DCM), Acetonitrile, and Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

N2-Ethylation of 2'-Deoxyguanosine:

-

Dissolve 2'-deoxyguanosine in a suitable solvent (e.g., methanol/water mixture).

-

Add an excess of acetaldehyde and stir at room temperature.

-

Slowly add sodium cyanoborohydride to the reaction mixture and continue stirring overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purify the resulting N2-Ethyl-2'-deoxyguanosine by silica gel column chromatography.

-

-

5'-O-DMT Protection:

-

Dry the N2-Ethyl-2'-deoxyguanosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried product in anhydrous pyridine and cool to 0°C.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol and extract the product with dichloromethane (DCM).

-

Purify the 5'-O-DMT-N2-Ethyl-2'-deoxyguanosine by silica gel column chromatography.

-

-

Phosphitylation:

-

Dry the 5'-O-DMT protected nucleoside by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried product in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

-

Monitor the reaction by TLC or 31P NMR.

-

Upon completion, quench the reaction and purify the final this compound phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.

-

The following diagram outlines the workflow for the synthesis of the this compound phosphoramidite.

LC-MS/MS Analysis of this compound in DNA

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts from biological samples.

Materials:

-

DNA sample (from tissues, cells, etc.)

-

Nuclease P1

-

Alkaline Phosphatase

-

[¹⁵N₅]-labeled this compound internal standard

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase LC column

-

Formic acid, Acetonitrile, Water (LC-MS grade)

Procedure:

-

DNA Isolation and Digestion:

-

Isolate genomic DNA from the biological sample using a standard DNA extraction kit or protocol.

-

Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).

-

Spike the DNA sample with a known amount of the [¹⁵N₅]-labeled this compound internal standard.

-

Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

-

Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to deoxynucleosides.

-

Stop the reaction by adding a solvent like acetonitrile and centrifuge to pellet the enzymes. Collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant containing the digested nucleosides onto the LC-MS/MS system.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Perform mass spectrometric analysis in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

-

Table 3: Mass Spectrometry Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 296.1 | 180.1 | ~15-25 |

| [¹⁵N₅]-N2-Ethylguanosine | 301.1 | 185.1 | ~15-25 |

Note: Collision energies should be optimized for the specific instrument used.

The workflow for the LC-MS/MS analysis is depicted below.

Conclusion

The structural analysis of this compound adducts is a multifaceted process that combines chemical synthesis, advanced analytical techniques, and an understanding of cellular DNA repair and damage tolerance pathways. The protocols and data presented in this guide provide a framework for researchers to investigate the formation, fate, and biological consequences of this important DNA lesion. Further research, particularly high-resolution structural studies of the isolated adduct and its interactions with various DNA polymerases and repair proteins, will continue to enhance our understanding of the role of this compound in mutagenesis and carcinogenesis.

References

- 1. N2-Ethyl-2'-deoxyguanosine | C12H17N5O4 | CID 135742144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004824) [hmdb.ca]

The Dual Nature of N2-Ethylguanosine: A Roadblock and A Source of Genomic Instability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N2-ethylguanosine (N2-EtG) is a significant DNA adduct resulting from exposure to acetaldehyde, a metabolite of ethanol and a component of tobacco smoke. This guide provides a comprehensive technical overview of the role of N2-EtG in mutagenesis. It delves into the formation of this adduct, its impact on DNA replication, the cellular mechanisms that bypass this lesion, and the resulting mutational signatures. Detailed experimental protocols for the detection and quantification of N2-EtG and for studying its mutagenic consequences are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in genetics, toxicology, and oncology.

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous agents. Alkylating agents, a major class of genotoxins, can modify DNA bases, leading to the formation of adducts that interfere with normal cellular processes such as replication and transcription. This compound (N2-EtG) is a prevalent DNA adduct formed by the reaction of acetaldehyde with the exocyclic amine of guanine.[1] Given the widespread human exposure to acetaldehyde from sources like alcohol consumption and tobacco smoke, understanding the biological consequences of N2-EtG formation is of paramount importance for assessing cancer risk and developing preventative strategies. This guide synthesizes the current knowledge on the mutagenic role of N2-EtG, focusing on its chemical properties, its interaction with the DNA replication machinery, and the cellular responses it elicits.

Formation of this compound

Acetaldehyde, the primary source of the ethyl group in N2-EtG, reacts with the N2 position of guanine in DNA. This reaction initially forms an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine, which can be subsequently reduced to the stable N2-EtG adduct.[2][3][4] This reduction can occur under physiological conditions within the cell.[2] The ethyl group of N2-EtG protrudes into the minor groove of the DNA double helix, a feature that has significant implications for its biological activity.

This compound as a Block to DNA Replication

The presence of the N2-ethyl group in the minor groove presents a formidable obstacle to the high-fidelity replicative DNA polymerases. Studies have shown that N2-EtG acts as a strong block to DNA synthesis by replicative polymerases such as DNA polymerase α. This blockage can lead to stalled replication forks, which if not properly resolved, can result in more severe DNA damage, including double-strand breaks and chromosomal aberrations. The yield of progeny plasmids containing N2-EtG was found to be significantly reduced after replication in human 293 cells, highlighting its potent blocking nature.

Translesion Synthesis: Bypassing the this compound Adduct

To overcome the replication block imposed by DNA lesions like N2-EtG, cells employ a specialized class of low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases. These polymerases have more open active sites that can accommodate distorted DNA templates. Several TLS polymerases have been implicated in the bypass of N2-EtG.

-

DNA Polymerase η (Pol η): Pol η can efficiently and accurately bypass the N2-EtG lesion by inserting the correct nucleotide, cytosine (C), opposite the adduct. This error-free bypass minimizes the mutagenic potential of N2-EtG.

-

DNA Polymerase ι (Pol ι): Pol ι is also involved in the bypass of N2-EtG. It facilitates this by rotating the adducted guanine base into the syn conformation, which allows for the insertion of the correct dCTP. However, the absence of Pol ι can lead to decreased bypass efficiency and an increase in G→A and G→T mutations.

-

DNA Polymerase κ (Pol κ): Pol κ is another key player in the error-free bypass of N2-EtG. It efficiently catalyzes both the insertion of dCTP opposite the lesion and the subsequent extension step.

-

DNA Polymerase II (Pol II) in E. coli: In prokaryotes, DNA Polymerase II is primarily responsible for the efficient and error-free bypass of N2-alkyl-dG adducts.

The collaborative action of these TLS polymerases is crucial for maintaining genomic integrity in the face of N2-EtG damage.

Caption: Translesion synthesis pathway for bypassing this compound adducts.

Mutagenic Consequences of this compound

While TLS polymerases can facilitate error-free bypass of N2-EtG, the process is not always perfect. When error-prone polymerases are involved or when the cellular context is altered, the bypass of N2-EtG can lead to mutations. The primary mutational signatures associated with N2-EtG are:

-

Single-base deletions: The replication machinery can skip the adducted base, leading to a frameshift mutation.

-

Transversions: The incorrect insertion of a purine for a pyrimidine or vice versa can occur. G→T transversions are a notable mutation.

-

Transitions: While less common than for other adducts like O6-ethylguanosine, G→A transitions can also be induced by N2-EtG.

It is important to note that N2-EtG is considered minimally mutagenic in some contexts, with its primary biological effect being the blockage of DNA replication. However, under conditions of deficient DNA repair or in the presence of specific TLS polymerases, its mutagenic potential becomes more pronounced.

Quantitative Data on this compound Mutagenesis

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vivo Adduct Levels and Replication Bypass Efficiency

| Organism/Cell Line | Experimental Condition | Adduct Level (adducts per 107 bases) | Replication Bypass Efficiency (%) | Reference |

| Aldh2+/+ mice | Control | 1.9 ± 0.7 | - | |

| Aldh2+/+ mice | 20% ethanol for 5 weeks | 7.9 ± 1.8 | - | |

| Aldh2+/- mice | 20% ethanol for 5 weeks | 23.3 ± 4.0 | - | |

| Aldh2-/- mice | 20% ethanol for 5 weeks | 79.9 ± 14.2 | - | |

| E. coli AB1157 | N2-Et-dG lesion | - | 36.5 |

Table 2: Mutagenic Properties of this compound

| Cell Line | Condition | Mutant Fraction Enhancement (fold) | Primary Mutation Types | Reference |

| Human 293 cells | Double-stranded pLSX with N2-EtG | Minimal | - | |

| Human 293 cells | N2-EtG with flanking deoxyuridines | 5 | Single base deletions, Transversions |

Table 3: Kinetic Parameters of DNA Polymerases Bypassing this compound

| DNA Polymerase | Substrate | kcat/Km (min-1µM-1) | Metal Ion | Reference |

| DNA Pol κ | dCTP insertion opposite N2-EtG | 1.0 x 102 | Mg2+ | |

| DNA Pol κ | dCTP insertion opposite N2-EtG | 2.7 x 10-1 | Mn2+ | |

| DNA Pol κ | Extension from N2-EtG:Cyt | 4.3 | Mg2+ | |

| DNA Pol κ | Extension from N2-EtG:Cyt | 2.8 x 10-1 | Mn2+ | |

| DNA Pol ι | Extension from N2-EtG:Cyt | ~1300-fold higher with Mn2+ vs Mg2+ | Mg2+/Mn2+ |

Experimental Protocols

Detection and Quantification of this compound by 32P-Postlabeling Assay

The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts.

Protocol:

-

DNA Isolation and Digestion:

-

Isolate genomic DNA from cells or tissues of interest using standard protocols.

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment (Optional but recommended for low-level adducts):

-

Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.

-

-

32P-Labeling:

-

Label the 5'-hydroxyl group of the digested nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase. This converts the nucleoside 3'-monophosphates to 3',5'-bisphosphates.

-

-

Chromatographic Separation:

-

Separate the 32P-labeled adducts from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Alternatively, use high-performance liquid chromatography (HPLC) for separation.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography.

-

Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.

-

Calculate the adduct levels relative to the total number of nucleotides.

-

Caption: Workflow for the 32P-postlabeling assay.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and structural confirmation for the quantification of DNA adducts.

Protocol:

-

Sample Preparation:

-

Isolate DNA from the biological matrix.

-

For the analysis of the unstable N2-ethylidene-dG, reduction to the stable N2-Et-dG is necessary using sodium borohydride (NaBH4).

-

Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

Chromatographic Separation:

-

Separate the nucleosides using ultra-high-performance liquid chromatography (UPLC) with a C18 column.

-

A typical mobile phase consists of a gradient of 0.1% acetic acid in water and methanol.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.

-

Perform quantification using multiple reaction monitoring (MRM). The specific transition for N2-Et-dG is m/z 296.16 > 180.16.

-

Use a stable isotope-labeled internal standard (e.g., [15N5]-N2-Et-dG) for accurate quantification.

-

Caption: Workflow for LC-MS/MS analysis of this compound.

Site-Directed Mutagenesis Assay

This assay is used to determine the mutagenic potential and bypass efficiency of a specific DNA lesion.

Protocol:

-

Plasmid Construction:

-

Synthesize an oligonucleotide containing a single, site-specific N2-EtG adduct.

-

Ligate this adduct-containing oligonucleotide into a shuttle vector, such as one carrying a suppressor tRNA gene (e.g., pLSX).

-

-

Transfection:

-

Transfect the constructed plasmid into a suitable host cell line (e.g., human 293 cells).

-

-

Replication and Plasmid Recovery:

-

Allow the plasmid to replicate in the host cells.

-

Recover the progeny plasmids from the cells.

-

-

Analysis of Mutations:

-

Transform an indicator strain of E. coli with the recovered plasmids.

-

Plate the bacteria on selective media to identify colonies containing plasmids with mutations in the reporter gene.

-

Sequence the reporter gene from the mutant colonies to determine the type and frequency of mutations.

-

-

Bypass Efficiency Calculation:

-

Quantify the yield of progeny plasmids relative to a control plasmid without the adduct to determine the bypass efficiency.

-

Conclusion and Future Directions

This compound is a biologically significant DNA adduct that poses a dual threat to genomic stability by acting as a potent block to DNA replication and as a source of mutations. The cellular response to this lesion is complex, involving a coordinated effort of translesion synthesis polymerases to bypass the damage, a process that can be either error-free or error-prone. Understanding the intricate interplay between N2-EtG and the DNA replication and repair machinery is crucial for elucidating the mechanisms of carcinogenesis associated with acetaldehyde exposure.

Future research should focus on further delineating the specific roles of different TLS polymerases in bypassing N2-EtG in various cellular contexts and how this process is regulated. Moreover, investigating the interplay between N2-EtG and other types of DNA damage, as well as the influence of genetic background on the susceptibility to N2-EtG-induced mutagenesis, will provide a more complete picture of its role in human disease. The development of more sensitive and high-throughput methods for detecting N2-EtG in human samples will also be invaluable for molecular epidemiology studies and for assessing individual cancer risk. This knowledge will be instrumental for professionals in drug development aiming to design novel therapeutic strategies targeting DNA repair pathways or for developing biomarkers for early cancer detection.

References

- 1. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of N2-Ethylguanosine Adducts

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core characteristics of the N2-ethylguanosine (N2-EtG) DNA adduct, a critical lesion resulting from exposure to ethylating agents and acetaldehyde, a metabolite of ethanol.[1][2] Understanding the stability, degradation, and repair of this adduct is paramount for assessing genotoxicity and developing therapeutic strategies.

This compound Adduct: Stability and Persistence

N2-EtG is formed by the covalent bonding of an ethyl group to the exocyclic N2 amine of guanine. This modification places the ethyl group in the minor groove of the DNA double helix.[1] While the precursor adduct, N2-ethylidene-2'-deoxyguanosine, is unstable as a free nucleoside, it is relatively stable when incorporated within the DNA structure.[3][4] This stability allows it to persist long enough to interfere with DNA metabolism. The primary non-enzymatic degradation pathway for N2-EtG is spontaneous depurination, which leads to the formation of an abasic site, although this process is relatively slow.

Quantitative Data on N2-Alkylguanine Adducts

The following table summarizes key quantitative data related to the stability and cellular processing of N2-EtG and related adducts.

| Parameter | Lesion | Value / Observation | Organism / System |

| Replication Block | This compound | Strong block to replicative DNA polymerase α. | Mammalian |

| This compound | ~10,000-fold less efficient insertion of Cytosine by Pol α vs. unadducted Guanine. | In vitro (Mammalian Pol α) | |

| Translesion Synthesis | This compound | Efficiently and accurately bypassed by DNA polymerase η. | In vitro (Mammalian Pol η) |

| This compound | Bypassed by Y-family DNA polymerases ι and κ. | In vitro (Human Pol ι, κ) | |

| Mutagenicity | This compound | Primarily causes single base deletions and adduct site-targeted transversions. | Human 293 Cells |

| This compound | Considered minimally mutagenic; its primary effect is blocking DNA synthesis. | Human 293 Cells | |

| Repair | This compound | Repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. | Human Cells |

| Persistence (related adduct) | N2,3-Ethenoguanine | Long half-life of 150 days in rat liver and lung, suggesting inefficient repair. | Rat (in vivo) |

Degradation and Repair Pathways

The persistence of the N2-EtG adduct in the genome is determined by the interplay between its chemical stability and the efficiency of cellular DNA repair mechanisms.

Chemical Degradation: Spontaneous Depurination

The N-glycosidic bond linking the N2-ethylguanine base to the deoxyribose sugar can undergo spontaneous hydrolysis. This cleavage, known as depurination, releases the adducted base and leaves behind an apurinic (AP) site in the DNA backbone, which is itself a mutagenic lesion that must be repaired.

Caption: Chemical degradation of N2-EtG in DNA via spontaneous depurination.

Enzymatic Repair: Nucleotide Excision Repair

Unlike many other small alkyl adducts that are handled by base excision repair (BER), the N2-EtG adduct is a substrate for the Nucleotide Excision Repair (NER) pathway. Specifically, because N2-EtG is a transcription-blocking lesion, its removal heavily relies on the Transcription-Coupled NER (TC-NER) sub-pathway. This process involves the recognition of the helical distortion caused by the adduct, followed by the excision of a short oligonucleotide containing the lesion and subsequent resynthesis of the correct DNA sequence.

Caption: The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

Experimental Protocols

Accurate detection and quantification of N2-EtG adducts are crucial for toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Protocol: Quantification of N2-EtG by LC-MS/MS

This protocol describes a general workflow for analyzing N2-EtG adducts from DNA samples.

1. DNA Isolation and Purification:

-

Extract genomic DNA from cells or tissues using a phenol-chloroform method or a commercial kit.

-

Treat the DNA sample with RNase and Proteinase K to remove RNA and protein contamination.

-

Quantify the purified DNA using UV spectrophotometry (e.g., NanoDrop).

2. DNA Hydrolysis:

-

To ~50 µg of DNA, add an internal standard (e.g., ¹⁵N₅-labeled N2-EtG).

-

Perform enzymatic hydrolysis to break down DNA into individual nucleosides. A typical enzyme cocktail includes:

-

DNase I

-

Nuclease P1

-

Alkaline Phosphatase

-

-

Incubate the mixture at 37°C for 24-48 hours in a suitable buffer (e.g., Tris-HCl with MgCl₂ and ZnSO₄).

3. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other hydrophilic impurities.

-

Elute the nucleosides with methanol.

-

Dry the eluate under a vacuum and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution, typically using water and methanol/acetonitrile with a small amount of formic acid as mobile phases.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) for quantification. The primary transition for N2-EtG involves the fragmentation of the protonated molecular ion [M+H]⁺ to the protonated N2-ethylguanine base [BH₂]⁺, which corresponds to the neutral loss of the deoxyribose moiety (116.0474 Da).

-

SRM Transition for N2-EtG: m/z 296.1 → m/z 180.1

-

SRM Transition for Internal Standard: e.g., m/z 301.1 → m/z 185.1

-

-

Quantification: Calculate the adduct level (e.g., adducts per 10⁷ unmodified guanines) by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

General Experimental Workflow

The logical flow from sample collection to data analysis is a critical component of adductomics.

Caption: Standard workflow for this compound adduct analysis by LC-MS/MS.

References

- 1. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Endogenous Formation of N2-Ethylguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Ethylguanosine (N2-EtG) is a DNA adduct formed endogenously through the reaction of acetaldehyde with the exocyclic amino group of guanine. Acetaldehyde, a reactive aldehyde, is generated primarily from the metabolism of ethanol and through lipid peroxidation, a process indicative of oxidative stress. The formation of N2-EtG introduces a lesion in the DNA, which can impede critical cellular processes like replication and transcription, potentially leading to mutations and contributing to the etiology of various diseases, including cancer. This technical guide provides an in-depth overview of the endogenous formation of this compound, its quantitative analysis, and the cellular mechanisms involved in its repair.

Endogenous Formation of this compound

The primary pathway for the endogenous formation of this compound involves a two-step process initiated by the reaction of acetaldehyde with deoxyguanosine (dG) in DNA.

-

Schiff Base Formation: Acetaldehyde reacts with the N2-amino group of guanine to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG).

-

Reduction: This intermediate is subsequently reduced to the more stable N2-ethyl-2'-deoxyguanosine (N2-Et-dG) under physiological conditions[1].

The primary sources of endogenous acetaldehyde are:

-

Ethanol Metabolism: The consumption of alcoholic beverages leads to the enzymatic oxidation of ethanol to acetaldehyde in the liver by alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1). When the primary metabolic pathway via aldehyde dehydrogenase (ALDH) is saturated, acetaldehyde can accumulate, increasing the likelihood of DNA adduct formation[1].

-

Lipid Peroxidation: Oxidative stress can induce the peroxidation of polyunsaturated fatty acids in cellular membranes, a process that generates various reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). The metabolism of MDA can produce acetaldehyde[2]. This process can be initiated by acetaldehyde itself in conjunction with xanthine oxidase and stimulated by ferritin[3].

The following diagram illustrates the pathways leading to the formation of this compound.

Quantitative Analysis of this compound

The quantification of N2-EtG in biological samples is crucial for assessing exposure to acetaldehyde and understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of this DNA adduct.

Data Presentation

The following table summarizes quantitative data on this compound levels in various human tissues. Levels are generally higher in individuals exposed to acetaldehyde sources like alcohol and tobacco smoke.

| Tissue | Cohort/Condition | Mean N2-EtG Level (fmol/µmol dG) | Standard Deviation (±) | Reference(s) |

| Blood | Non-drinkers | 2690 | 3040 | [1] |

| Drinkers | 5270 | 8770 | ||

| Heavy Drinkers | - | - | ||

| Leukocytes | Before alcohol consumption (0h) | 34.6 (per 10⁸ nucleosides) | 21.9 | |

| 3-5h after alcohol consumption | 35.1 (per 10⁸ nucleosides) | 21.0 | ||

| 24h after alcohol consumption | 36.8 (per 10⁸ nucleosides) | 20.7 | ||

| 48h after alcohol consumption | 35.6 (per 10⁸ nucleosides) | 21.1 | ||

| Liver | 12 human liver samples | 534 | 245 | |

| Oral Cells | After alcohol exposure | Significant increase | - |

Note: Units may vary between studies. The data from leukocytes is presented per 10⁸ nucleosides and would require conversion for direct comparison with fmol/µmol dG.

Experimental Protocols

Quantification of this compound in DNA by LC-MS/MS

This protocol outlines the key steps for the analysis of N2-EtG in DNA isolated from biological samples.

Objective: To quantify the levels of N2-EtG in a given DNA sample.

Principle: The unstable N2-ethylidene-dG adduct in DNA is stabilized by reduction to N2-Et-dG using sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4). Following enzymatic hydrolysis of the DNA to individual nucleosides, N2-Et-dG is quantified using isotope-dilution LC-MS/MS. A known amount of a stable isotope-labeled internal standard ([¹⁵N₅]N2-Et-dG) is added to the sample to ensure accurate quantification.

Materials:

-

DNA sample (from tissues, blood, or cells)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)

-

[¹⁵N₅]N2-Ethyl-dG internal standard

-

Nuclease P1

-

Phosphodiesterase II

-

Alkaline phosphatase

-

Phosphodiesterase I

-

Tris-HCl buffer

-

Sodium acetate buffer

-

Zinc chloride (ZnCl₂)

-

erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

DNA Extraction and Purification:

-

Extract genomic DNA from the biological sample using a suitable commercial kit or a standard phenol-chloroform extraction method. Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.

-

Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

-

-

Reduction of N2-ethylidene-dG:

-

To the isolated DNA solution, add the stable isotope-labeled internal standard ([¹⁵N₅]N2-Et-dG).

-

Add NaBH3CN or NaBH4 to the solution to reduce the N2-ethylidene-dG adduct to the stable N2-Et-dG. The reaction is typically carried out at a controlled temperature for a specific duration (e.g., incubation at 37°C).

-

-

Enzymatic Hydrolysis of DNA:

-

Digest the DNA to its constituent deoxynucleosides. A typical two-step enzymatic digestion is as follows:

-

Step 1: Incubate the DNA with nuclease P1 and phosphodiesterase II in a sodium acetate buffer containing ZnCl₂ and the adenosine deaminase inhibitor EHNA at 37°C for 24 hours.

-

Step 2: Add alkaline phosphatase and phosphodiesterase I in a Tris-HCl buffer and incubate at 37°C for another 4 hours.

-

-

Neutralize the reaction mixture with formic acid.

-

-

Sample Clean-up:

-

Enrich the N2-Et-dG adduct from the hydrolysate using Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol and then with water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water to remove salts and other hydrophilic components.

-

Elute the adducts with methanol or an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the deoxynucleosides using a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for N2-Et-dG (e.g., m/z 296.2 -> 180.1) and the internal standard [¹⁵N₅]N2-Et-dG.

-

-

Quantification: Create a calibration curve by analyzing known amounts of N2-Et-dG standard with a fixed amount of the internal standard. Calculate the concentration of N2-Et-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The following diagram provides a workflow for the experimental protocol.

DNA Repair of this compound Adducts

The persistence of N2-EtG adducts in DNA can be cytotoxic and mutagenic. Eukaryotic cells possess sophisticated DNA repair mechanisms to remove such lesions. The primary pathway for the repair of bulky adducts like N2-EtG is Nucleotide Excision Repair (NER) .

NER operates through two sub-pathways for damage recognition:

-

Global Genome NER (GG-NER): Scans the entire genome for helix-distorting lesions.

-

Transcription-Coupled NER (TC-NER): Specifically removes lesions from the transcribed strand of active genes that block the progression of RNA polymerase. For N2-alkylguanine adducts, TC-NER is considered the more relevant pathway.

The core steps of NER, following damage recognition, are:

-

DNA Unwinding: The DNA helix around the lesion is unwound by helicases (XPB and XPD, components of the TFIIH complex).

-

Dual Incision: Endonucleases (XPG and XPF-ERCC1) cleave the damaged DNA strand on both sides of the lesion, excising a short oligonucleotide containing the adduct.

-

DNA Synthesis: The resulting gap is filled by DNA polymerases (δ, ε, or κ) using the undamaged strand as a template.

-

Ligation: DNA ligase seals the final nick to complete the repair process.

Key proteins involved in TC-NER include CSA and CSB, which are responsible for recognizing the stalled RNA polymerase II at the site of the DNA lesion and recruiting the core NER machinery.

The following diagram illustrates the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for this compound.

Conclusion

The endogenous formation of this compound serves as a direct link between exposure to acetaldehyde, from sources such as alcohol consumption and lipid peroxidation, and DNA damage. The ability to accurately quantify this adduct in human tissues provides a valuable biomarker for assessing cancer risk and understanding the mechanisms of carcinogenesis. Furthermore, a thorough understanding of the DNA repair pathways that counteract this form of damage is essential for developing strategies to mitigate its harmful effects and for the development of novel therapeutic interventions. This guide provides a foundational understanding of these critical aspects for researchers and professionals in the fields of toxicology, cancer biology, and drug development.

References

- 1. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaldehyde-mediated hepatic lipid peroxidation: role of superoxide and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N2-Ethylguanosine in Biological Samples using a Validated LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of N2-Ethylguanosine (N2-Et-dG), a significant biomarker for DNA damage resulting from exposure to ethylating agents. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high accuracy and precision. The method is suitable for the analysis of N2-Et-dG in DNA extracted from various biological matrices. Detailed procedures for sample preparation, including DNA extraction, enzymatic hydrolysis, and solid-phase extraction, are provided. Chromatographic and mass spectrometric conditions have been optimized for the selective and sensitive detection of N2-Et-dG. This document provides all necessary information for the replication of the method, including quantitative performance data and graphical representations of the workflow.

Introduction

This compound (N2-Et-dG) is a DNA adduct formed by the covalent binding of ethylating agents to the N2 position of guanine. These adducts can arise from exposure to environmental carcinogens, such as N-nitrosodiethylamine (NDEA) found in tobacco smoke, and certain industrial chemicals. If not repaired, N2-Et-dG lesions can lead to mutations during DNA replication, contributing to the initiation of carcinogenesis. Therefore, the accurate quantification of N2-Et-dG in biological samples is crucial for assessing DNA damage, understanding mechanisms of carcinogenesis, and in toxicology studies for risk assessment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of DNA adducts due to its high sensitivity, selectivity, and specificity.[1] The use of a stable isotope-labeled internal standard in a dilution strategy further enhances the accuracy and reproducibility of the method by correcting for variations in sample preparation and instrument response.[1][2][3][4] This application note describes a detailed protocol for the quantification of N2-Et-dG using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents

-

This compound (N2-Et-dG) standard

-

[¹⁵N₅]-N2-Ethylguanosine internal standard (IS)

-

Formic acid (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

DNA extraction kit

-

Alkaline phosphatase

-

Phosphodiesterase I

-

Tris-HCl buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

1. Genomic DNA Extraction: Genomic DNA is extracted from biological samples (e.g., cultured cells, tissues) using a commercially available DNA extraction kit according to the manufacturer's instructions. The concentration and purity of the extracted DNA should be determined spectrophotometrically.

2. Enzymatic Digestion of DNA: To release the individual nucleosides, the extracted DNA is subjected to enzymatic hydrolysis.

-

To approximately 100 µg of genomic DNA, add a known amount of the [¹⁵N₅]-N2-Ethylguanosine internal standard.

-

Add Tris-HCl buffer (pH 8.9) to the mixture.

-

Add 1.0 unit of alkaline phosphatase and 0.0025 units of phosphodiesterase I.

-

Incubate the mixture at 37°C for 4 hours.

-

After incubation, neutralize the reaction with 1.0 M formic acid.

-

Remove the enzymes by chloroform extraction.

-

Dry the aqueous phase in vacuo.

-

Reconstitute the dried sample in an appropriate volume of water for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional): For complex matrices, an optional SPE step can be included to remove interfering substances.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the N2-Et-dG and the internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.1 mL/min |

| Gradient | Isocratic elution with 60:40 (v/v) Mobile Phase A: Mobile Phase B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 2.98 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 650 L/h |

| Cone Voltage | 16 V for N2-Et-dG |

| Collision Energy | 10 V for N2-Et-dG |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (N2-Et-dG) | 296.16 | 180.16 |

| [¹⁵N₅]-N2-Ethylguanosine (IS) | 301.16 | 185.16 |

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for this compound.

| Parameter | Result |

| Linear Range | 5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.17 fmol (for N7-EtG, indicative for similar compounds) |

| Limit of Quantification (LOQ) | 0.56 fmol (for N7-EtG, indicative for similar compounds) |

| Precision (Intra- and Inter-day) | < 15% RSD |

| Accuracy | 85 - 115% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Formation and biological consequence of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in toxicology, molecular epidemiology, and cancer research. The detailed protocol and performance data presented in this application note will enable researchers to implement this method for the assessment of DNA damage induced by ethylating agents.

References

- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot stable isotope dilution- and LC-MS/MS-based quantitation of guanine, O6-methylguanine, and N7-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of N2-Ethylguanosine in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Ethylguanosine (N2-EtG) is a DNA adduct formed from the reaction of acetaldehyde, a primary metabolite of ethanol, with guanine residues in DNA. As such, N2-EtG serves as a critical biomarker for assessing DNA damage induced by alcohol consumption and exposure to other environmental ethylating agents. The quantification of this adduct in human tissues is paramount for toxicological studies, cancer research, and in the development of therapeutic agents. This document provides a comprehensive guide to the quantitative analysis of this compound in human tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Formation and Repair of this compound

Ethanol is metabolized in the body to acetaldehyde, which can then react with the exocyclic amino group of guanine in DNA to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine. This intermediate can be subsequently reduced to the stable N2-ethyl-2'-deoxyguanosine adduct.[1] The presence of N2-EtG in DNA can block transcription and replication, potentially leading to mutations if not repaired.[2][3] The repair of N2-dG adducts larger than a methyl group is primarily carried out by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Determination of N2-Ethylguanosine using a Competitive ELISA Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N2-Ethylguanosine (N2-EtG) is a DNA adduct formed by the reaction of guanine with ethylating agents. These agents are present in various environmental sources, including tobacco smoke and certain industrial chemicals. The formation of DNA adducts like N2-EtG can lead to mutations and has been implicated in the initiation of carcinogenesis. Consequently, the sensitive and specific detection of N2-EtG in biological samples is crucial for toxicological studies, biomarker discovery, and assessing the efficacy of therapeutic interventions aimed at mitigating DNA damage. This application note describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of N2-EtG.

Principle of the Assay

This assay is a competitive ELISA designed to quantify this compound in a sample. The microtiter plate wells are pre-coated with an this compound-protein conjugate. The assay involves a competitive binding process between the N2-EtG in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled anti-N2-Ethylguanosine antibody for the binding sites on the coated conjugate.

Initially, the samples containing unknown amounts of N2-EtG and the standards of known N2-EtG concentrations are added to the wells. Subsequently, the HRP-conjugated anti-N2-EtG antibody is added. During incubation, the free N2-EtG in the sample competes with the N2-EtG conjugate coated on the plate for binding to the limited amount of HRP-conjugated antibody. After a washing step to remove unbound substances, a substrate solution (TMB) is added. The color development is inversely proportional to the concentration of N2-EtG in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of N2-EtG in the unknown samples.

Caption: Overall workflow for the this compound competitive ELISA.

Materials and Reagents

-

Microtiter Plate: 96-well plate pre-coated with this compound-protein conjugate.

-

Anti-N2-Ethylguanosine Antibody (HRP-conjugated): Specific antibody conjugated to horseradish peroxidase.

-

This compound Standard: Lyophilized this compound of known purity.

-

Assay Diluent: Buffer for diluting standards and samples.

-

Wash Buffer (20X): Concentrated buffer for washing the plate.

-

TMB Substrate: 3,3',5,5'-Tetramethylbenzidine solution.[1][2]

-

Stop Solution: Acidic solution to stop the enzymatic reaction.

-

Plate Sealer: Adhesive film for sealing the plate during incubations.

-

Microplate Reader: Capable of measuring absorbance at 450 nm.

Experimental Protocols

Reagent Preparation

-